molecular formula C12H15F3N2 B13049380 (1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine

(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine

Cat. No.: B13049380
M. Wt: 244.26 g/mol
InChI Key: YAMWGUKXWANFLG-NSHDSACASA-N
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Description

(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine is a fluorinated amine compound characterized by the presence of a trifluoromethyl group and a pyrrolidine ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

    Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects . The pathways involved may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenylethanamine: Lacks the pyrrolidine ring, resulting in different chemical properties.

    1-(4-Fluorophenyl)pyrrolidine: Contains a fluorine atom instead of a trifluoromethyl group.

Uniqueness

(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds .

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(4-pyrrolidin-1-ylphenyl)ethanamine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11(16)9-3-5-10(6-4-9)17-7-1-2-8-17/h3-6,11H,1-2,7-8,16H2/t11-/m0/s1

InChI Key

YAMWGUKXWANFLG-NSHDSACASA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)[C@@H](C(F)(F)F)N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(C(F)(F)F)N

Origin of Product

United States

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